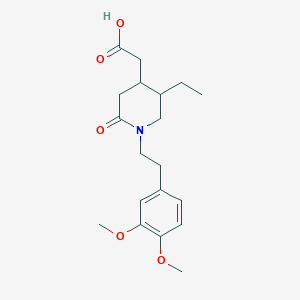
(1-(2-(3,4-Dimethoxy-phenyl)-ethyl)-5-ethyl-2-oxo-piperidin-4-YL)-acetic acid
Description
The compound (1-(2-(3,4-Dimethoxy-phenyl)-ethyl)-5-ethyl-2-oxo-piperidin-4-YL)-acetic acid is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a common scaffold in medicinal chemistry, and a phenyl group substituted with methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
95423-78-2 |
|---|---|
Molecular Formula |
C19H27NO5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-oxopiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C19H27NO5/c1-4-14-12-20(18(21)10-15(14)11-19(22)23)8-7-13-5-6-16(24-2)17(9-13)25-3/h5-6,9,14-15H,4,7-8,10-12H2,1-3H3,(H,22,23) |
InChI Key |
AJGVAXFKPKXRHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=O)CC1CC(=O)O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(3,4-Dimethoxy-phenyl)-ethyl)-5-ethyl-2-oxo-piperidin-4-YL)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with methoxy substitutions can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring acts as the nucleophile.
Oxidation and Functionalization: The final steps involve oxidation to introduce the keto group and subsequent functionalization to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


